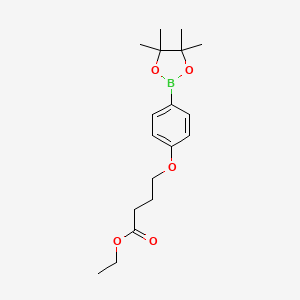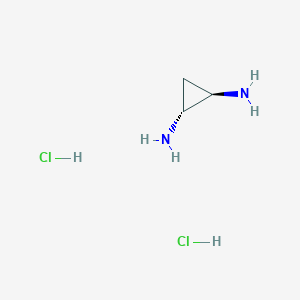
Isoproturon-d6
Overview
Description
Isoproturon-d6 is an isotopically labeled compound of the phenylurea herbicide isoproturon. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for tracing and analytical purposes. The chemical formula for this compound is C12H12D6N2O, and it has a molecular weight of 212.32 .
Mechanism of Action
Target of Action
Isoproturon-d6, a synthetic organophosphate compound, serves as a stable isotope of isoproturon . The primary target of this compound is the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in transmitting signals in the nervous system .
Mode of Action
This compound acts as an inhibitor, targeting the enzyme acetylcholinesterase . By impeding this enzyme, this compound impedes the breakdown of acetylcholine, leading to an accumulation of acetylcholine within the body . This accumulation can disrupt normal neural signaling, leading to various physiological effects .
Biochemical Pathways
The biochemical pathway of this compound involves the inhibition of acetylcholinesterase, which disrupts the normal breakdown of acetylcholine . This disruption can affect various downstream biochemical pathways, particularly those involving neural signaling .
Pharmacokinetics
It is known that this compound is highly stable over a wide range of ph (4–13), with a degradation half-life of at least more than 200 to 1560 days . This stability suggests that this compound may have significant persistence in the body and the environment, potentially affecting its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neural signaling due to the accumulation of acetylcholine . This disruption can lead to various physiological effects, depending on the extent of acetylcholine accumulation and the specific neural pathways affected .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability over a wide range of pH suggests that it may be more active and persistent in certain pH conditions . Additionally, its use as a herbicide suggests that it may interact with various environmental factors, such as soil composition and microbial communities, which can influence its degradation and overall environmental impact .
Biochemical Analysis
Biochemical Properties
Isoproturon-d6 interacts with various enzymes and biomolecules. Its utilization enables the examination of isoproturon’s impact on enzymes, hormones, and other essential biological molecules . The mechanism of action for this compound mirrors that of isoproturon. Acting as an inhibitor, this compound targets the enzyme acetylcholinesterase, responsible for the breakdown of the neurotransmitter acetylcholine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It impedes the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine within the body . The degradation of isoproturon primarily occurs through demethylation leading to the formation of two main metabolites .
Temporal Effects in Laboratory Settings
This compound is highly stable over a wide range of pH, with the degradation half-life of at least more than 200 to 1560 days . It shows variable stability against the photolysis in water .
Dosage Effects in Animal Models
Isoproturon has been found to have dose-dependent mutagenic effect, resulting in chromosomal aberration and sperm shape abnormality . Similarly, it causes potential hepatocarcinogenicity in rats and also increases the probability of tumor formation .
Metabolic Pathways
This compound is involved in various metabolic pathways. The general metabolic pathway for metabolism of aniline involves oxidative deamination to give catechol, which may be further degraded by different ring cleavage pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Due to its higher water solubility and intensive use, isoproturon has been detected in both surface and ground waters in Europe .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoproturon-d6 involves the incorporation of deuterium atoms into the isoproturon molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For instance, the reaction of 4-isopropylphenyl isocyanate with deuterated dimethylamine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Isoproturon-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenylurea compounds .
Scientific Research Applications
Isoproturon-d6 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of isoproturon in environmental and biological samples.
Environmental Studies: Employed in studies to trace the fate and degradation of isoproturon in soil and water.
Toxicological Research: Utilized to investigate the toxicological effects of isoproturon and its metabolites on various organisms.
Biochemical Studies: Helps in studying the interaction of isoproturon with enzymes and other biological molecules.
Comparison with Similar Compounds
Isoproturon-d6 is compared with other phenylurea herbicides such as diuron, linuron, and chlorotoluron. While all these compounds share a similar mode of action, this compound is unique due to its isotopic labeling, which makes it particularly useful for analytical and tracing studies. The deuterium atoms in this compound provide a distinct advantage in mass spectrometry, allowing for precise quantification and analysis .
List of Similar Compounds
- Diuron
- Linuron
- Chlorotoluron
- Monuron
- Fenuron
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-1,1-bis(trideuteriomethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIYMUZLKQOUOZ-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)C(C)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583575 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217487-17-7 | |
| Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 217487-17-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Methylpiperidin-4-yl)oxy]aniline](/img/structure/B1602576.png)





![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)







